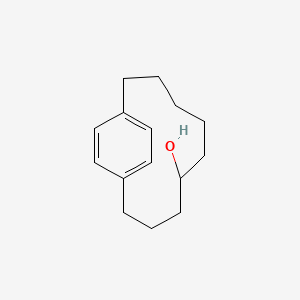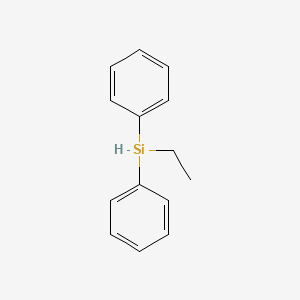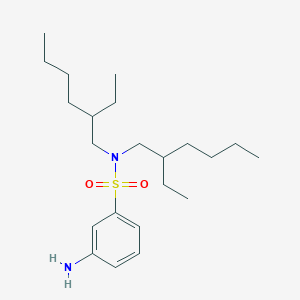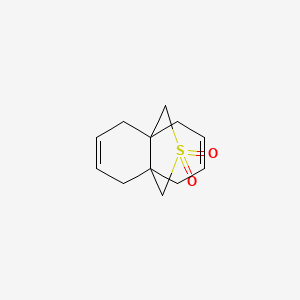
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(922)pentadeca-1(14),11(15),12-trien-5-ol is a unique organic compound with the molecular formula C15H22O It is characterized by a bicyclic structure with multiple double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated bicyclic compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-one.
Reduction: Formation of bicyclo(9.2.2)pentadecane derivatives.
Substitution: Formation of halogenated bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene compounds.
Applications De Recherche Scientifique
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating enzyme activity or receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-3-ol
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene
Uniqueness
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol is unique due to the position of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability.
Propriétés
Numéro CAS |
97498-15-2 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-ol |
InChI |
InChI=1S/C15H22O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12,15-16H,1-8H2 |
Clé InChI |
QYPULOGCXZHATA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CCCC2=CC=C(CC1)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)






![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)
